molecular formula C3H6O2 B1199080 Dimethyldioxirane CAS No. 74087-85-7

Dimethyldioxirane

Cat. No. B1199080
CAS No.: 74087-85-7
M. Wt: 74.08 g/mol
InChI Key: FFHWGQQFANVOHV-UHFFFAOYSA-N
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Patent
US06441186B1

Procedure details

The cis-olefin 49 was converted to epothilone A (1) by the action of mCPBA (0.8-1.2 equivalents) in a reaction that, in addition to 1 (35% yield), produced the isomeric epoxides 51 (13% yield), 52 (or 53) (9% yield, stereochemistry unassigned) and 53 (or 52) (7% yield, stereochemistry unassigned), as well as bis(epoxides) 54 (or 55) and 55 (or 54) (10% total yield, stereochemistry unassigned). Reaction of olefin 49 with excess mCPBA (1.3-2.0 equivalents) gave a different product distribution: 1 (15%), 51 (10%), 52 (or 53) (10%), 53 (or 52) (8%), 54 (or 55) (8%), 55 (or 54) (7%), 56 (5%), and 57 (5%). The action of dimethyldioxirane (Murray et al. J. Org. Chem. 1985, 50, 2847-2853) (Methylene chloride, 0° C.) on 49 gave mainly 1 (50%) and 51 (15%), together with small amounts of 53 (or 54) and 54 (or 53) (10% total yield).
[Compound]
Name
57
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
epoxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
bis(epoxides)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
51
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
56
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Yield
50%
Name
Yield
15%

Identifiers

REACTION_CXSMILES
C1C=C(Cl)C=[C:3]([C:8]([O:10][OH:11])=O)C=1.[CH3:12][C:13]1[S:17][CH:16]=[C:15](/[CH:18]=[C:19](/[C@H:21]2[O:39][C:37](=[O:38])[CH2:36][C@H:35]([OH:40])[C:34]([CH3:42])([CH3:41])[C:32](=[O:33])[C@H:31]([CH3:43])[C@@H:30]([OH:44])[C@@H:29]([CH3:45])[CH2:28][CH2:27][CH2:26][C@H:24]3[O:25][C@H:23]3[CH2:22]2)\[CH3:20])[N:14]=1>>[CH3:12][C:8]1([CH3:3])[O:10][O:11]1.[CH3:12][C:13]1[S:17][CH:16]=[C:15](/[CH:18]=[C:19](/[C@H:21]2[O:39][C:37](=[O:38])[CH2:36][C@H:35]([OH:40])[C:34]([CH3:42])([CH3:41])[C:32](=[O:33])[C@H:31]([CH3:43])[C@@H:30]([OH:44])[C@@H:29]([CH3:45])[CH2:28][CH2:27][CH2:26][C@H:24]3[O:25][C@H:23]3[CH2:22]2)\[CH3:20])[N:14]=1

Inputs

Step One
Name
57
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
epoxides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
bis(epoxides)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC(=CS1)/C=C(\C)/[C@@H]2C[C@H]3[C@H](O3)CCC[C@@H]([C@@H]([C@H](C(=O)C([C@H](CC(=O)O2)O)(C)C)C)O)C
Step Six
Name
51
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
56
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gave a different product distribution

Outcomes

Product
Name
Type
product
Smiles
CC1(OO1)C
Name
Type
product
Smiles
CC1=NC(=CS1)/C=C(\C)/[C@@H]2C[C@H]3[C@H](O3)CCC[C@@H]([C@@H]([C@H](C(=O)C([C@H](CC(=O)O2)O)(C)C)C)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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